
The Butyrophenone Core of Butofilolol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Butofilolol

Cat. No.: B107662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Butofilolol is a β-adrenergic receptor antagonist characterized by its unique butyrophenone

chemical structure. This technical guide provides an in-depth analysis of the core structural and

functional aspects of butofilolol, with a particular focus on the influence of its butyrophenone

moiety. This document summarizes available quantitative data, outlines the general synthetic

pathway, and describes the established signaling mechanism for β-blockers, which is the

presumed mechanism of action for butofilolol. Due to the limited availability of specific

experimental data for butofilolol in publicly accessible literature, this guide supplements direct

information with established principles from related compounds and general knowledge of β-

adrenergic pharmacology.

Chemical Structure and Properties
Butofilolol, with the IUPAC name (RS)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-

fluorophenyl]butan-1-one, is a member of the butyrophenone class of compounds. The defining

feature of a butyrophenone is a phenyl ring and a butyl chain attached to a central carbonyl

group.[1] In butofilolol, this core structure is further elaborated with a fluorinated phenyl ring

linked to a propanolamine side chain, a common pharmacophore for β-adrenergic receptor

antagonists.

Table 1: Physicochemical Properties of Butofilolol
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Property Value Source

Molecular Formula C17H26FNO3 PubChem

Molecular Weight 311.39 g/mol PubChem

Synthesis
The synthesis of butofilolol involves a multi-step process, beginning with a Fries

rearrangement, a standard method for synthesizing hydroxyaryl ketones from phenolic esters.

[2]

Experimental Protocol: General Synthetic Pathway

A detailed, step-by-step experimental protocol for the synthesis of butofilolol is not readily

available in the peer-reviewed literature. However, the general synthetic route can be described

as follows:

Esterification: 4-fluorophenol is reacted with butyryl chloride to form the corresponding

phenolic ester.

Fries Rearrangement: The phenolic ester undergoes a Lewis acid-catalyzed Fries

rearrangement to yield a hydroxyaryl ketone intermediate. This reaction is crucial for

establishing the butyrophenone core.

Epoxidation: The resulting phenolic compound is treated with epichlorohydrin in the presence

of a base to form an epoxide intermediate.

Amination: The epoxide ring is opened by reaction with tert-butylamine to introduce the β-

amino alcohol side chain, yielding the final butofilolol product.

Note: This is a generalized protocol. Specific reaction conditions, such as catalysts, solvents,

temperatures, and purification methods, would require experimental optimization.

Pharmacodynamics and Mechanism of Action
Butofilolol is classified as a β-adrenergic receptor antagonist, or β-blocker. While specific

binding affinity data (Ki or IC50 values) for butofilolol are not publicly available, its
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pharmacological activity is presumed to be similar to other drugs in this class.

Signaling Pathway of β-Adrenergic Receptor Antagonism

β-blockers competitively inhibit the binding of endogenous catecholamines, such as

epinephrine and norepinephrine, to β-adrenergic receptors. This antagonism prevents the

activation of downstream signaling cascades.
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Figure 1. Simplified signaling pathway of a β-adrenergic receptor and the antagonistic action of

Butofilolol.

Logical Workflow for Drug Action

The logical progression from drug administration to therapeutic effect for a β-blocker like

butofilolol can be visualized as follows:
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Figure 2. Logical workflow of Butofilolol's mechanism of action.

Structure-Activity Relationship (SAR)
The SAR of butyrophenones has been extensively studied, primarily in the context of their

antipsychotic activity, which is mediated by dopamine D2 receptor antagonism. Key features for

this activity include a p-fluorophenyl group and a tertiary amino group separated by a three-

carbon chain from the carbonyl group.

For β-blocker activity, the critical structural motif is the aryloxypropanolamine side chain. In

butofilolol, this is the 2-[3-(tert-butylamino)-2-hydroxypropoxy] moiety attached to the

fluorinated butyrophenone core. The bulky tert-butyl group on the amine is a common feature in

many β-blockers and contributes to their antagonist activity. The stereochemistry of the
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hydroxyl group on the propanolamine side chain is also crucial for potent β-blockade, with the

(S)-enantiomer typically being more active.

Pharmacokinetics
Limited pharmacokinetic data for butofilolol is available from clinical studies.

Table 2: Pharmacokinetic Parameters of Butofilolol in Healthy Subjects

Parameter Value Source

Volume of Distribution (Vd) 200 - 500 L Houin et al., 1984

Apparent Clearance (CL) 40 - 70 L/h Houin et al., 1984

Elimination Half-life (t1/2) Not explicitly stated -

Time to Maximum

Concentration (Tmax)
2 - 3 hours Houin et al., 1984

Maximum Concentration

(Cmax)
120 - 430 ng/mL Houin et al., 1984

Conclusion
Butofilolol represents an interesting chemical entity at the intersection of butyrophenone and

β-blocker pharmacologies. Its butyrophenone core provides a unique structural framework for

its β-adrenergic antagonistic activity. While detailed experimental data on its synthesis and

receptor binding are scarce in the public domain, its general mechanism of action can be

inferred from the well-established pharmacology of β-blockers. Further research is warranted to

fully elucidate the specific quantitative aspects of its pharmacodynamic and pharmacokinetic

profiles.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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